![molecular formula C16H19N9O4 B11597466 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11597466.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry). The final steps often involve the formation of the hydrazide moiety and the condensation with the aldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound might be explored for its potential as a bioactive molecule
Medicine
The compound’s potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research would focus on its efficacy, mechanism of action, and safety profile.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives, oxadiazole derivatives, and hydrazide-containing molecules. Examples include:
- 1,2,3-triazole-4-carboxylic acid derivatives
- 1,2,5-oxadiazole-3-carboxylic acid derivatives
- Hydrazide derivatives like isoniazid
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for further modifications and functionalizations.
Properties
Molecular Formula |
C16H19N9O4 |
---|---|
Molecular Weight |
401.38 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H19N9O4/c1-24(2)8-10-12(19-23-25(10)15-14(17)21-29-22-15)16(27)20-18-7-9-5-4-6-11(28-3)13(9)26/h4-7,26H,8H2,1-3H3,(H2,17,21)(H,20,27)/b18-7+ |
InChI Key |
ADEURSIPLMBGKA-CNHKJKLMSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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